molecular formula C18H20FN3 B5911969 N-(4-fluorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine

N-(4-fluorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine

Cat. No. B5911969
M. Wt: 297.4 g/mol
InChI Key: OGRLXBUHIPELRI-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. This compound is also known as FMPPI, and it has been synthesized using different methods.

Scientific Research Applications

FMPPI has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience research. This compound has been found to exhibit potent binding affinity for different receptors, including dopamine, serotonin, and adrenergic receptors. FMPPI has also been used as a lead compound for the development of new drugs for the treatment of various disorders, including depression, anxiety, and schizophrenia.

Mechanism of Action

The mechanism of action of FMPPI involves its binding to different receptors in the brain, including dopamine, serotonin, and adrenergic receptors. This binding results in the modulation of neurotransmitter release, which affects various physiological and biochemical processes in the brain. FMPPI has been found to exhibit both agonist and antagonist effects on different receptors, depending on the specific receptor subtype and the dose used.
Biochemical and Physiological Effects:
FMPPI has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of intracellular signaling pathways. This compound has also been found to affect various physiological processes, including locomotor activity, cognition, and mood.

Advantages and Limitations for Lab Experiments

FMPPI has several advantages for lab experiments, including its high potency and selectivity for different receptors, its ease of synthesis, and its stability under different conditions. However, this compound also has some limitations, including its low solubility in water, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for research on FMPPI, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in different disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new methods for the synthesis of FMPPI and its derivatives could also be an area of future research.
Conclusion:
In conclusion, FMPPI is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to exhibit potent binding affinity for different receptors. FMPPI has been used in various scientific research applications and has been found to affect various physiological and biochemical processes in the brain. While FMPPI has several advantages for lab experiments, it also has some limitations, and there are several future directions for research on this compound.

Synthesis Methods

FMPPI can be synthesized using different methods, including a one-pot synthesis method and a two-step synthesis method. The one-pot synthesis method involves the reaction of 4-fluorobenzaldehyde, 4-methylphenylpiperazine, and ammonium acetate in the presence of acetic acid and ethanol. The two-step synthesis method involves the reaction of 4-fluorobenzaldehyde with 4-methylphenylpiperazine to form N-(4-fluorobenzylidene)-4-methylphenylpiperazine, which is then reacted with ammonia to form FMPPI.

properties

IUPAC Name

(Z)-1-(4-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3/c1-15-2-8-18(9-3-15)21-10-12-22(13-11-21)20-14-16-4-6-17(19)7-5-16/h2-9,14H,10-13H2,1H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRLXBUHIPELRI-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(4-Fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-YL]methanimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.